molecular formula C10H13ClS B7994523 2-(4-Chloro-3,5-dimethylphenyl)ethanethiol

2-(4-Chloro-3,5-dimethylphenyl)ethanethiol

Cat. No.: B7994523
M. Wt: 200.73 g/mol
InChI Key: UVHDMMLWUFJZTG-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenyl)ethanethiol is an organic compound characterized by the presence of a thiol group attached to an ethanethiol chain, which is further connected to a 4-chloro-3,5-dimethylphenyl ring

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClS/c1-7-5-9(3-4-12)6-8(2)10(7)11/h5-6,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHDMMLWUFJZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenyl)ethanethiol typically involves the reaction of 4-chloro-3,5-dimethylbenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenyl)ethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Addition: The thiol group can participate in addition reactions with alkenes and alkynes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

    Addition: Catalysts such as palladium or platinum are often employed in addition reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Substitution: Formation of substituted phenyl derivatives.

    Addition: Formation of thioether derivatives.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenyl)ethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: Similar structure but lacks the ethanethiol chain.

    2-(4-Chloro-3,5-dimethylphenyl)ethanol: Similar structure but contains a hydroxyl group instead of a thiol group.

Uniqueness

2-(4-Chloro-3,5-dimethylphenyl)ethanethiol is unique due to the presence of both a thiol group and a chlorinated phenyl ring

Biological Activity

2-(4-Chloro-3,5-dimethylphenyl)ethanethiol, also known as a thioether compound, has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H13ClS
  • Molecular Weight : 216.73 g/mol
  • CAS Number : [B7994523]

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the thiol (-SH) group allows for redox reactions and the formation of disulfide bonds, which can influence protein structure and function. Additionally, the chlorinated aromatic ring may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a variety of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
  • Antioxidant Properties : The thiol group is known for its antioxidant capabilities, which can protect cells from oxidative stress by neutralizing free radicals.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways related to cell survival.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial potential.
  • Cytotoxicity in Cancer Cells :
    • In vitro experiments on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be approximately 15 µM after 48 hours of exposure.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique biological activities attributed to the structural features of this compound:

CompoundAntimicrobial Activity (MIC µg/mL)Cytotoxicity IC50 (µM)
This compound3215
2-(Chlorophenyl)ethanethiol6425
2-(Methylphenyl)ethanethiol128>50

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